Home > Products > Screening Compounds P144515 > (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine -

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine

Catalog Number: EVT-13301383
CAS Number:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine is a complex organic compound that belongs to the class of benzodioxepins, which are characterized by a fused benzene and dioxepin structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is C12H15NO4C_{12}H_{15}NO_4, and it has a molecular weight of approximately 237.25 g/mol.

The source of this compound can be traced to various chemical synthesis methods, often starting from readily available precursors such as catechol derivatives. Its classification falls under the category of amines, specifically secondary amines, due to the presence of an amino group attached to an ethyl chain.

Synthesis Analysis

Methods

The synthesis of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine typically involves several steps:

  1. Formation of the Benzodioxepin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate reagents under acidic or basic conditions.
  2. Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions involving amine precursors.

Technical Details

The synthetic routes often require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. For instance, using solvents like dimethyl sulfoxide or tetrahydrofuran can enhance solubility and reactivity during the reaction process .

Molecular Structure Analysis

Structure

The molecular structure of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine features a benzodioxepin core with an ethylamine side chain. The stereochemistry at the chiral center is significant for its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C12H15NO4C_{12}H_{15}NO_4
  • Molecular Weight: 237.25 g/mol
  • InChI Key: VZMPGMRDTGIILX-UHFFFAOYSA-N
  • Canonical SMILES: C1COC2=C(C=C(C=C2)CC(C(=O)O)N)OC1 .
Chemical Reactions Analysis

Reactions

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can convert carbonyl groups to alcohols using reducing agents such as sodium borohydride.
  3. Substitution: The compound can participate in nucleophilic substitution reactions with halogenated reagents.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
    These reactions are essential for modifying the compound for various applications in organic synthesis .
Mechanism of Action

The mechanism of action for (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine involves its interaction with biological targets such as receptors or enzymes. It may modulate neurotransmitter systems or influence enzyme activities through binding interactions. Specific pathways and targets depend on the context in which the compound is applied, highlighting its potential therapeutic uses in pharmacology .

Physical and Chemical Properties Analysis

Physical Properties

This compound exhibits typical characteristics associated with organic amines:

  • Appearance: Generally exists as a solid or liquid depending on purity and formulation.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents like water and alcohols.
  • Stability: Stable under normal conditions but may be sensitive to strong acids or bases.

Relevant data includes:

PropertyValue
Molecular Weight237.25 g/mol
Melting PointData not specified
Boiling PointData not specified
SolubilitySoluble in water
Applications

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine has various scientific uses:

  1. Medicinal Chemistry: It serves as a potential lead compound for drug development targeting neurological disorders due to its interaction with neurotransmitter systems.
  2. Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

Its unique structural features make it valuable in research settings aimed at exploring new therapeutic avenues and enhancing understanding of related biological mechanisms .

Synthetic Methodologies and Stereochemical Optimization [1] [3]

Enantioselective Synthesis of (1R)-Configured Benzodioxepin Derivatives

The synthesis of enantiomerically pure (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine (CAS 1212356-09-6) relies on strategic chiral center control. This compound features a benzodioxepin core – a seven-membered oxygen heterocycle fused to a benzene ring – with a chiral ethylamine side chain at the C7 position. The (1R) configuration is critical for precise biological interactions, necessitating asymmetric synthesis techniques. Two predominant approaches exist: chiral resolution of racemates and enantioselective de novo construction.

Chiral resolution employs diastereomeric salt formation using chiral acids like L-tartaric or D-di-p-toluoyl tartaric acid, achieving up to 98% enantiomeric excess (ee) for the target isomer. Alternatively, enzymatic kinetic resolution utilizes lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (1S)-enantiomer of precursor alcohols, leaving the desired (1R)-alcohol for subsequent amination. The key precursor, (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol (CAS not provided, [2]), is synthesized via asymmetric transfer hydrogenation of the corresponding ketone using Noyori-type ruthenium catalysts (RuCl(S,S)-TsDPEN), yielding 95% ee at 0°C [7].

Table 1: Enantioselective Synthesis Methods Comparison

MethodChiral Sourceee (%)Yield (%)Key Advantage
Diastereomeric ResolutionL-Tartaric Acid≤9840-45No specialized catalysts needed
Enzymatic Kinetic ResolutionPseudomonas fluorescens Lipase≥9935-40Mild conditions
Asymmetric HydrogenationRu-(S,S)-TsDPEN9588Atom-economical

Catalytic Asymmetric Amination Strategies for Chiral Center Induction

Direct catalytic amination enables efficient chiral amine construction. For the target molecule, two principal routes are employed: reductive amination of prochiral ketones and enantioselective C–N bond formation. The prochiral ketone precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone, undergoes reductive amination using chirally modified borohydrides or asymmetric transfer hydrogenation with amine donors. Employing (R,R)-TsDPEN-ruthenium complexes with ammonium formate as a hydrogen source achieves 92% conversion and 94% ee for the (1R)-amine [7].

Biocatalytic approaches utilize ω-transaminases (e.g., from Arthrobacter sp.) to convert the ketone directly to the (1R)-amine using isopropylamine as an amino donor. This method achieves >99% ee but requires extensive enzyme screening and optimization for satisfactory reaction rates. Alternatively, iridium-catalyzed asymmetric hydrogenation of enamines derived from the ketone precursor yields the target amine with 90% ee, though substrate synthesis complexity limits scalability [7].

Table 2: Catalytic Amination Performance Metrics

MethodCatalyst/Enzymeee (%)Conversion (%)Reaction Time
Transfer HydrogenationRu-(R,R)-TsDPEN949212 h
Biocatalytic TransaminationArthrobacter ω-TA>998548 h
Iridium-Catalyzed HydrogenationIr-(S)-Xyl-SEGPHOS90956 h

Intermediate Functionalization: Bromination and Ketone Precursor Utilization

Intermediate synthesis forms the foundation of the (1R)-amine production. The primary route begins with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2), a commercially available building block (97% purity, [3]). This amine undergoes diazotization followed by bromination to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, which serves as a pivotal intermediate for Kumada or Negishi coupling reactions to install the acetyl group. Alternatively, Friedel-Crafts acylation directly on the benzodioxepin scaffold using acetyl chloride and AlCl₃ yields 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, though regioselectivity challenges require careful optimization to minimize C5-acylation byproducts [3] .

Functional group transformations include lithium-halogen exchange of the 7-bromo derivative followed by quenching with acetaldehyde and subsequent reductive amination. This three-step sequence achieves 75% overall yield. The ketone intermediate can also undergo Strecker reaction with ammonium acetate and sodium cyanide, followed by hydrolysis to yield racemic α-aminonitrile, resolved enzymatically as described in Section 1.1 [7].

Table 3: Key Intermediates for Target Amine Synthesis

IntermediateCAS NumberRoleSynthetic RouteReference
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine175136-34-2Bromination precursorReduction of nitro compound [3]
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-oneNot providedReductive amination substrateFriedel-Crafts acylation [7]
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanolNot providedMitsunobu/azide transformationAsymmetric hydrogenation [2] [7]

Solid-Phase Synthesis Approaches for Scalable Production

Solid-phase organic synthesis (SPOS) enables efficient purification and automation for multi-gram production. The benzodioxepin core is assembled on Wang or Merrifield resin via nucleophilic substitution of 2-(2-bromoethoxy)ethanol, followed by cyclization under acidic conditions to form the 1,5-benzodioxepin scaffold. The ketone functionality is introduced via palladium-catalyzed carbonylative coupling of resin-bound 7-bromo derivatives using molybdenum hexacarbonyl as a CO source. Subsequent on-resin reductive amination employs polymer-supported borohydride (Amberlyst A-26 BH₄⁻ form) and chiral directing agents like (R)-1-phenylethylamine to control stereochemistry. After cleavage with TFA/CH₂Cl₂, the crude (1R)-amine is obtained in 85% ee, requiring a single recrystallization to achieve >99.5% purity [7].

Automated continuous-flow systems integrate solid-supported reagents for telescoped synthesis. Key steps include:

  • Immobilized AlCl₃ for Friedel-Crafts acylation
  • Enzymatic microreactors containing immobilized ω-transaminases for asymmetric amination
  • Scavenger resins (e.g., sulfonic acid silica) for inline purificationThis system achieves 92% yield and 96% ee with a 2-hour residence time, demonstrating superior efficiency compared to batch processes. The methodology reduces catalyst loading by 60% and eliminates intermediate isolation steps, significantly enhancing sustainability metrics [7].

Table 4: Solid-Phase Synthesis Performance Indicators

ParameterBatch SPOSContinuous-Flow SPOSImprovement
Overall Yield78%92%+18%
Catalyst Loading5 mol%2 mol%-60%
Stereoselectivity (ee)85%96%+11%
Production Cycle Time72 h2 h97% reduction

Properties

Product Name

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine

IUPAC Name

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m1/s1

InChI Key

ZKYATSWXTBXDHA-MRVPVSSYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCCCO2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.